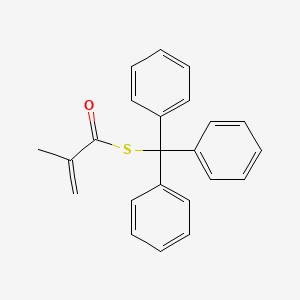
S-(Triphenylmethyl) 2-methylprop-2-enethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Triphenylmethyl) 2-methylprop-2-enethioate is an organic compound that belongs to the class of thiol esters Thiol esters are characterized by the presence of a sulfur atom bonded to a carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-(Triphenylmethyl) 2-methylprop-2-enethioate typically involves the reaction of triphenylmethanol with 2-methylprop-2-enethioic acid. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the ester bond. Common solvents used in this reaction include dichloromethane and tetrahydrofuran. The reaction is usually catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors are often used to ensure consistent reaction conditions and efficient heat transfer .
Analyse Chemischer Reaktionen
Types of Reactions
S-(Triphenylmethyl) 2-methylprop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiol ester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different thiol esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Different thiol esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
S-(Triphenylmethyl) 2-methylprop-2-enethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of S-(Triphenylmethyl) 2-methylprop-2-enethioate involves the interaction of the thiol ester group with various molecular targets. The sulfur atom can form strong bonds with metal ions, making it useful in metal ion chelation. Additionally, the compound can undergo redox reactions, which are important in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S-phenyl 2-methylprop-2-enethioate: Similar structure but with a phenyl group instead of a triphenylmethyl group.
S,S′-thiodi-4,1-phenylenebis(thiomethacrylate): Contains two thiol ester groups and is used in polymerization reactions.
Uniqueness
S-(Triphenylmethyl) 2-methylprop-2-enethioate is unique due to the presence of the triphenylmethyl group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability is crucial, such as in drug delivery systems and industrial processes.
Eigenschaften
CAS-Nummer |
93207-45-5 |
|---|---|
Molekularformel |
C23H20OS |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
S-trityl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C23H20OS/c1-18(2)22(24)25-23(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,1H2,2H3 |
InChI-Schlüssel |
XTECZMQXVKULBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)SC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


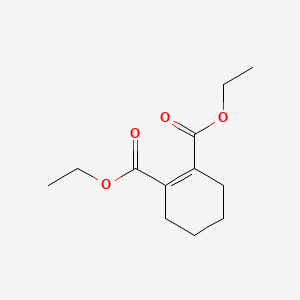
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
![1-Methyl-2-[2-(thiophen-2-yl)ethenyl]-1H-pyrrole](/img/structure/B14363673.png)
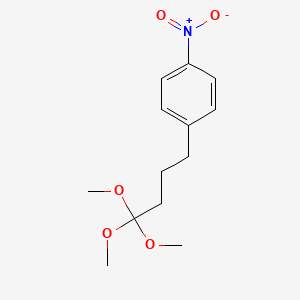
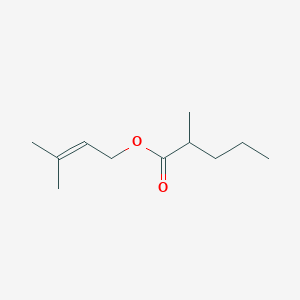

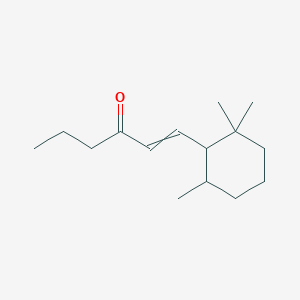
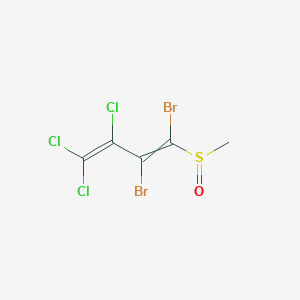
![[4-(Benzylsulfanyl)butoxy]benzene](/img/structure/B14363703.png)
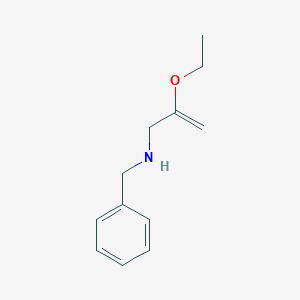
![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)
![Bis[2-(2-chloroethylsulfanyl)ethyl] carbonate](/img/structure/B14363721.png)
